molecular formula C18H24N2O3 B6764862 N-benzyl-1-(3-methyloxetane-3-carbonyl)piperidine-4-carboxamide

N-benzyl-1-(3-methyloxetane-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B6764862
M. Wt: 316.4 g/mol
InChI Key: VFPQOHXRWIXXJJ-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-methyloxetane-3-carbonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties

Properties

IUPAC Name

N-benzyl-1-(3-methyloxetane-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(12-23-13-18)17(22)20-9-7-15(8-10-20)16(21)19-11-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPQOHXRWIXXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-methyloxetane-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the amidation of carboxylic acids with amines. The process may involve the activation of the carboxylic acid using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) under specific conditions . The reaction conditions often include the use of solvents like methanol (MeOH) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-methyloxetane-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require catalysts or specific solvents to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the piperidine ring may yield piperidones, while reduction may yield piperidines with different substituents. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-benzyl-1-(3-methyloxetane-3-carbonyl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-methyloxetane-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzyl-piperidine group provides good binding to catalytic sites, interacting with amino acid residues such as tryptophan (Trp84, Trp279) and phenylalanine (Phe330, Phe331) . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-oxopiperidine-4-carboxamide: Similar structure but lacks the oxetane ring.

    N-benzyl-4-piperidone: Contains a ketone group instead of the carboxamide group.

    N-benzylpiperidine: Simplified structure without additional functional groups.

Uniqueness

N-benzyl-1-(3-methyloxetane-3-carbonyl)piperidine-4-carboxamide is unique due to the presence of the oxetane ring, which can impart distinct chemical and biological properties. The oxetane ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable scaffold for drug design and development.

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